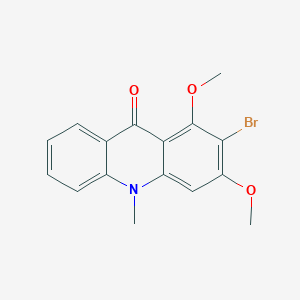
2-Bromo-1,3-dimethoxy-10-methylacridin-9(10H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1,3-dimethoxy-10-methylacridin-9(10H)-one is a synthetic organic compound belonging to the acridine family. Acridines are known for their diverse biological activities and applications in medicinal chemistry. This compound, with its unique bromine and methoxy substituents, may exhibit interesting chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,3-dimethoxy-10-methylacridin-9(10H)-one typically involves the bromination of 1,3-dimethoxy-10-methylacridin-9(10H)-one. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as chloroform or acetic acid under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination reactions with optimized conditions to ensure high yield and purity. The choice of solvent, temperature, and reaction time would be critical factors in the industrial synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions could convert the bromine substituent to a hydrogen atom, yielding 1,3-dimethoxy-10-methylacridin-9(10H)-one.
Substitution: Nucleophilic substitution reactions could replace the bromine atom with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield quinone derivatives, while substitution reactions could produce various substituted acridines.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1,3-dimethoxy-10-methylacridin-9(10H)-one may have applications in various fields of scientific research:
Chemistry: As a precursor for the synthesis of more complex acridine derivatives.
Biology: Potential use as a fluorescent probe or DNA intercalator.
Medicine: Investigation of its pharmacological properties, such as anticancer or antimicrobial activities.
Industry: Possible applications in the development of dyes or pigments.
Wirkmechanismus
The mechanism of action of 2-Bromo-1,3-dimethoxy-10-methylacridin-9(10H)-one would depend on its specific biological target. For example, if it acts as a DNA intercalator, it would insert itself between DNA base pairs, disrupting DNA replication and transcription processes. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethoxy-10-methylacridin-9(10H)-one: Lacks the bromine substituent, potentially resulting in different chemical and biological properties.
2-Chloro-1,3-dimethoxy-10-methylacridin-9(10H)-one: Similar structure with a chlorine atom instead of bromine, which may affect its reactivity and applications.
Uniqueness
The presence of the bromine atom in 2-Bromo-1,3-dimethoxy-10-methylacridin-9(10H)-one may confer unique reactivity and biological activity compared to its analogs. Bromine is a larger and more polarizable atom than chlorine, which could influence the compound’s interactions with biological targets and its overall chemical behavior.
Eigenschaften
CAS-Nummer |
88901-75-1 |
|---|---|
Molekularformel |
C16H14BrNO3 |
Molekulargewicht |
348.19 g/mol |
IUPAC-Name |
2-bromo-1,3-dimethoxy-10-methylacridin-9-one |
InChI |
InChI=1S/C16H14BrNO3/c1-18-10-7-5-4-6-9(10)15(19)13-11(18)8-12(20-2)14(17)16(13)21-3/h4-8H,1-3H3 |
InChI-Schlüssel |
UZVHQRPTYVBDAW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C(=O)C3=C(C(=C(C=C31)OC)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-({4-[(7H-Purin-6-yl)sulfanyl]butyl}carbamoyl)glycine](/img/structure/B15214940.png)

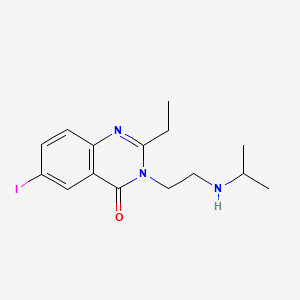
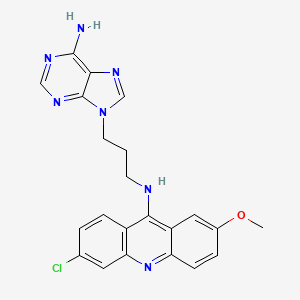
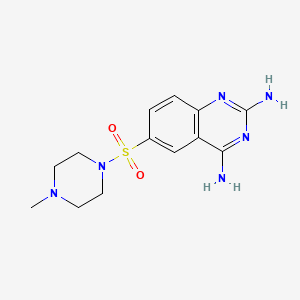
![2-Chloro-4,6-dimethyl-8-(2-methylpropyl)imidazo[1,5-a]pyrimidine](/img/structure/B15215005.png)
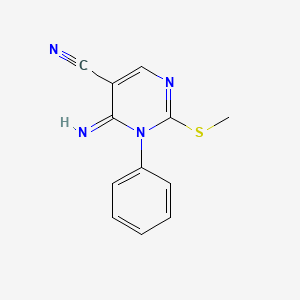
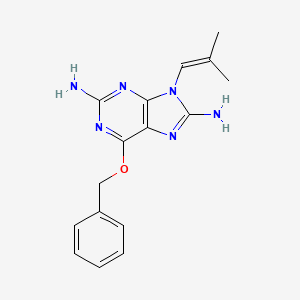

![(5R,5'R)-3,3'-(2,2'-Difluoro-[1,1'-biphenyl]-4,4'-diyl)bis(5-(hydroxymethyl)oxazolidin-2-one)](/img/structure/B15215014.png)
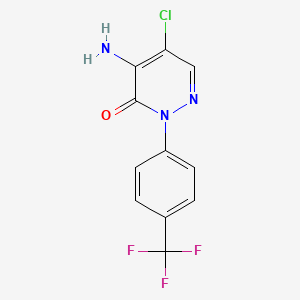
![N-[11-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)undecyl]acetamide](/img/structure/B15215029.png)
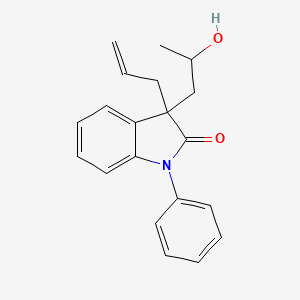
![Furo[3,4-d]pyrimidine](/img/structure/B15215042.png)
